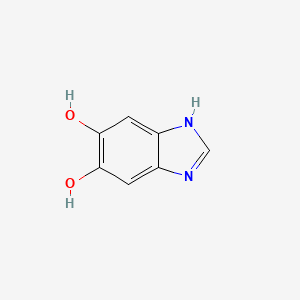1H-Benzimidazole-5,6-diol
CAS No.: 102169-73-3
Cat. No.: VC3859101
Molecular Formula: C7H6N2O2
Molecular Weight: 150.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 102169-73-3 |
|---|---|
| Molecular Formula | C7H6N2O2 |
| Molecular Weight | 150.13 g/mol |
| IUPAC Name | 1H-benzimidazole-5,6-diol |
| Standard InChI | InChI=1S/C7H6N2O2/c10-6-1-4-5(2-7(6)11)9-3-8-4/h1-3,10-11H,(H,8,9) |
| Standard InChI Key | YBMUVGQKRPSJLS-UHFFFAOYSA-N |
| SMILES | C1=C2C(=CC(=C1O)O)N=CN2 |
| Canonical SMILES | C1=C2C(=CC(=C1O)O)N=CN2 |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
1H-Benzimidazole-5,6-diol (C₇H₆N₂O₂) consists of a benzimidazole core with hydroxyl groups at positions 5 and 6 (Figure 1). The planar aromatic system enables π-π stacking interactions, while the hydroxyl groups enhance solubility in polar solvents like water and ethanol . X-ray crystallography studies of related benzimidazole derivatives reveal disordered molecular conformations in crystal lattices, often stabilized by O–H⋯N and C–H⋯O hydrogen bonds . For instance, in 4-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)benzene-1,2-diol, the dihydroxyphenyl ring is nearly perpendicular to the benzimidazole plane (dihedral angle ≈87°), a configuration that may influence binding to biological targets .
Spectral and Physical Data
-
FTIR: Peaks at 3057 cm⁻¹ (aromatic C–H stretch) and 1573–1523 cm⁻¹ (C=N/C=C vibrations) .
-
NMR: ¹H NMR signals for aromatic protons appear between δ 7.2–7.9 ppm, while N-alkyl substituents resonate at δ 1.3–4.3 ppm .
-
Solubility: Moderate solubility in dimethyl sulfoxide (DMSO) and methanol, attributed to hydrogen-bonding capacity .
Synthesis and Structural Modifications
Conventional Synthesis Routes
The condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions remains the most common synthetic pathway . For example, N-alkylated derivatives are prepared by reacting 1H-benzimidazole precursors with alkyl halides in the presence of a base (e.g., K₂CO₃) . A representative synthesis of 1-ethyl-2-phenyl-1H-benzimidazole (1b) involves refluxing o-phenylenediamine with benzaldehyde and ethyl iodide, yielding the product in 70–91% efficiency .
Microwave-Assisted Green Synthesis
Recent advances employ microwave irradiation to accelerate reaction kinetics and improve yields. For 6-chloro/nitro-1H-benzimidazole derivatives, microwave methods reduce reaction times from 6–12 hours (conventional heating) to 10–30 minutes, with yields exceeding 90% . This approach minimizes energy consumption and aligns with green chemistry principles.
Table 1: Comparison of Synthetic Methods for Benzimidazole Derivatives
| Method | Reaction Time | Yield (%) | Key Advantages |
|---|---|---|---|
| Conventional Reflux | 6–12 h | 70–91 | Wide solvent compatibility |
| Microwave-Assisted | 10–30 min | 90–99 | Reduced energy use, high yield |
Pharmacological Applications
Anticancer Activity
N-alkylated benzimidazole derivatives exhibit potent antiproliferative effects against cancer cell lines. Compound 2g (1-heptyl-2-(p-methoxyphenyl)-1H-benzimidazole) demonstrates an IC₅₀ of 16.38 μM against MDA-MB-231 breast cancer cells, outperforming analogs with shorter alkyl chains (Table 2) . Molecular docking reveals that 2g binds to dihydrofolate reductase (DHFR) via hydrophobic interactions with Val115 and Leu54, disrupting folate metabolism .
Table 2: Antiproliferative Activity of Selected Derivatives Against MDA-MB-231 Cells
| Compound | Substituent (Position 1) | IC₅₀ (μM) |
|---|---|---|
| 1e | Pentyl | 21.93 |
| 2g | Heptyl | 16.38 |
| 3g | Heptyl (p-nitrophenyl) | 39.07 |
Antimicrobial and Antifungal Effects
The hydroxyl groups at positions 5 and 6 enhance antimicrobial potency by facilitating membrane penetration. Against Gram-positive bacteria, 2g shows MIC values of 4–8 μg/mL for Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), surpassing amikacin (MIC = 256 μg/mL) . Antifungal activity against Candida albicans and Aspergillus niger is moderate (MIC = 64 μg/mL), likely due to limited uptake through fungal cell walls .
Molecular Interactions and Mechanisms
Hydrogen Bonding and Solubility
The 5,6-dihydroxy groups participate in O–H⋯N hydrogen bonds with biological targets, as observed in crystal structures . These interactions improve aqueous solubility, critical for drug bioavailability. In dimethyl sulfoxide solutions, benzimidazole derivatives form bifurcated O–H⋯(O,S) bonds with solvent molecules, stabilizing the compound in polar environments .
Enzyme Inhibition Studies
Docking simulations indicate that 2g inhibits DHFR by occupying the NADPH-binding pocket, with binding energies of −8.2 kcal/mol . This interaction disrupts nucleotide synthesis, explaining its antiproliferative effects.
Future Directions and Challenges
Structural Optimization
-
Alkyl Chain Length: Extending the N-alkyl chain beyond seven carbons may enhance lipophilicity and membrane permeability.
-
Hybrid Derivatives: Coupling benzimidazole scaffolds with quinoline or triazole moieties could broaden antimicrobial spectra.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume